N-Phenylethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-phenylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBFSGJYKYTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162172 | |
| Record name | Acetamidine, N-p-tolyl- (6CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14277-00-0 | |
| Record name | N-Phenylethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14277-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamidine, N-p-tolyl- (6CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Strategies for N-Phenylethanimidamide
The direct synthesis of this compound can be approached through several strategic routes. One common method involves the reaction of a nitrile with an amine, a process that can be catalyzed to enhance efficiency. For instance, copper-catalyzed protocols have been developed for the synthesis of amidines through the nucleophilic addition of amines to nitriles. These reactions can proceed under an oxygen atmosphere in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.net
Another approach is the direct amidation of carboxylic acids. While traditional methods often require the activation of the carboxylic acid, newer methods utilize catalysts to facilitate the direct reaction with a nitrogen source. core.ac.uk For example, a low-cost and readily available catalyst like Mg(NO3)2·6H2O or imidazole (B134444) can be used with urea (B33335) serving as a stable nitrogen source. core.ac.uk This avoids the need for less manageable reagents like ammonia (B1221849) gas. core.ac.uk
Synthesis of this compound Derivatives
The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives, including halogenated analogs and Schiff bases, which exhibit a range of chemical properties and potential applications.
Halogenated and Substituted Analogues (e.g., 2,2,2-Trifluoro-N-phenylethanimidamide)
The introduction of fluorine atoms into organic molecules can significantly alter their properties. The synthesis of 2,2,2-Trifluoro-N-phenylethanimidamide is a key example of creating a halogenated analogue. A typical synthesis involves the reaction of 2,2,2-trifluoroethanamine with phenylisocyanate or other appropriate reagents. ontosight.ai The presence of the trifluoromethyl group (-CF3) imparts high electronegativity and stability to the molecule. ontosight.ai
The synthesis of other halogenated N-phenyl amidines can be achieved by reacting the parent amidine with a halogenating agent. For instance, N-chloro- or N-bromo-N-phenyl amidines can be produced by treating the N-phenyl amidine with a positive halogenating agent like N-haloamides or N-haloimides. google.com These reactions are often carried out in a suitable solvent at temperatures ranging from 0 to 40°C. google.com
Schiff Base Derivatives Incorporating Ethanimidamide Functionality
Schiff bases, characterized by the imine or azomethine group (-C=N-), are generally formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). mediresonline.orgresearchgate.net This reaction can be carried out under various conditions, including refluxing in an organic solvent like ethanol (B145695) or methanol. derpharmachemica.com
In the context of this compound, Schiff base derivatives can be synthesized to create more complex and functionalized molecules. For example, mononuclear Ru(III) complexes have been synthesized with Schiff base ligands derived from ethanimidamide. One such ligand is (1Z)-N'-(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)-N-phenylethanimidamide [DAE]. nih.govresearchgate.net These complex structures are synthesized by reacting the appropriate ethanimidamide-containing precursor with a suitable aldehyde or ketone.
| Derivative Type | Synthetic Approach | Key Reagents |
| Halogenated Analogues | Reaction with halogenating agents | N-haloamides, N-haloimides, Phenylisocyanate |
| Schiff Bases | Condensation reaction | Primary amines, Aldehydes, Ketones |
Exploration of Reaction Mechanisms in this compound Synthesis and Derivatization
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound and its derivatives involves several key mechanistic principles.
For the direct synthesis from nitriles and amines, the mechanism typically involves the activation of the nitrile by a catalyst, followed by nucleophilic attack of the amine. In copper-catalyzed reactions, a copper-amine complex may form, which then reacts with the nitrile. researchgate.net
The synthesis of N-substituted amides from carboxylic acids and urea using a catalyst like Mg(NO3)2 likely proceeds through the formation of an acylurea intermediate. This intermediate then reacts with the amine or breaks down to form ammonia, which subsequently reacts with the activated carboxylic acid. core.ac.uk
The formation of Schiff bases from a primary amine and a carbonyl compound is a well-established nucleophilic addition-elimination reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the imine bond. researchgate.netderpharmachemica.com
The synthesis of halogenated derivatives, such as N-chloro-N'-phenylethanimidamide, involves the reaction of the amidine with a source of positive halogen. google.com The mechanism likely involves the attack of the amidine nitrogen on the electrophilic halogen atom of the halogenating agent.
In more complex reactions, such as the formation of N-phenylphthalimide from phthalanilic acid catalyzed by acetic acid, the mechanism involves a two-step addition-elimination (cyclization-dehydration) process. mdpi.com Computational studies have shown that the reaction proceeds through a transition state where a new bond forms between the nitrogen and a carboxyl carbon, leading to a five-membered ring intermediate. mdpi.com This is accompanied by a proton transfer mediated by the acetic acid catalyst. mdpi.com
| Reaction | Key Mechanistic Steps | Intermediates |
| Amidine Synthesis (from Nitrile) | Nitrile activation, Nucleophilic attack by amine | Metal-amine complex |
| Amide Synthesis (from Carboxylic Acid) | Formation of acylurea intermediate, Nucleophilic attack | Acylurea |
| Schiff Base Formation | Nucleophilic addition of amine to carbonyl, Dehydration | Hemiaminal |
| Halogenation | Electrophilic attack by halogen on amidine nitrogen | Halogenated intermediate |
| Cyclization (e.g., Phthalimide formation) | Intramolecular nucleophilic attack, Dehydration | Cyclic tetrahedral intermediate |
Advanced Spectroscopic and Structural Characterization
High-Resolution Spectroscopic Analysis
Spectroscopic techniques are instrumental in elucidating the molecular structure and bonding characteristics of N-Phenylethanimidamide. Each method probes different aspects of the molecule's quantum mechanical states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy provides precise information about the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. While specific data for the parent this compound is not extensively published, analysis of closely related derivatives such as (1E)-N,N-Diethyl-N'-phenylethanimidamide allows for the reliable prediction of its spectral features. amazonaws.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the phenyl group would typically appear as a complex multiplet in the range of δ 7.0–7.5 ppm. The methyl (CH₃) protons attached to the imidamide carbon would likely produce a singlet at approximately δ 2.1 ppm. amazonaws.com The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. For this compound, distinct signals are anticipated for the methyl carbon, the imidamide carbon (C=N), and the aromatic carbons. Based on analogs, the methyl carbon is expected around δ 15 ppm, while the imidamide carbon would be significantly downfield. The phenyl carbons would show a set of signals between δ 120–150 ppm, with the ipso-carbon (the one attached to the nitrogen) being distinct from the ortho, meta, and para carbons. amazonaws.comchemicalforums.com
Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet |
| ¹H | Methyl (CH₃) | ~2.1 | Singlet |
| ¹H | Amine (NH) | Variable | Broad Singlet |
| ¹³C | Phenyl (C₆H₅) | 120 - 150 | Multiple Signals |
| ¹³C | Imidamide (C=N) | >150 | Singlet |
| ¹³C | Methyl (CH₃) | ~15 | Singlet |
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Data from analogous compounds like N-phenylacetamide and other N-phenyl-containing structures provide a basis for these assignments. nist.govresearchgate.netresearchgate.net
Key expected vibrational frequencies include:
N-H Stretch: A moderate to sharp band in the region of 3300–3400 cm⁻¹.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3040-3080 cm⁻¹). researchgate.net
Aliphatic C-H Stretch: Bands corresponding to the methyl group just below 3000 cm⁻¹.
C=N Stretch: A strong absorption band characteristic of the imine group, expected in the 1640–1670 cm⁻¹ range. researchgate.net
Aromatic C=C Stretch: Several bands of variable intensity in the 1450–1600 cm⁻¹ region, indicative of the phenyl ring.
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Stretching | N-H | 3300 - 3400 | Medium |
| Stretching | Aromatic C-H | 3000 - 3100 | Medium-Weak |
| Stretching | Aliphatic C-H | 2850 - 2960 | Medium-Weak |
| Stretching | C=N (Imine) | 1640 - 1670 | Strong |
| Stretching | Aromatic C=C | 1450 - 1600 | Medium-Variable |
| Bending | N-H | 1550 - 1650 | Medium |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. In electron ionization (EI) mode, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. libretexts.org
The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. idc-online.comlibretexts.org Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atom is common. Loss of a methyl radical (•CH₃) would result in a significant [M-15]⁺ fragment.
Aromatic Fragmentation: The stable phenyl ring can lead to fragments such as the phenyl cation [C₆H₅]⁺ at m/z 77.
Other Cleavages: Other fragmentations could involve the loss of HCN or other small neutral molecules, leading to a characteristic pattern that serves as a molecular fingerprint. docbrown.info
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the phenyl ring and the C=N chromophore. msu.edu Studies on related Schiff base complexes reveal typical transitions for this type of structure. scispace.comresearchgate.net
π → π* Transitions: Strong absorption bands are expected due to electronic transitions within the aromatic π-system of the phenyl group and the π-system of the imino (C=N) group. These typically occur in the near-UV region, with an aromatic band around 270-280 nm and an imino band near 310 nm. researchgate.net
n → π* Transitions: A weaker absorption band is anticipated at a longer wavelength (e.g., >350 nm), arising from the transition of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital of the azomethine (>C=N) group. researchgate.netwustl.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives/complexes)
EPR spectroscopy is a technique specific to species with unpaired electrons, such as radicals or transition metal complexes. While this compound itself is diamagnetic and thus EPR-silent, its paramagnetic metal complexes are suitable for EPR analysis. For instance, Ru(III) complexes of this compound-derived ligands have been studied. scispace.comresearchgate.net The EPR spectrum of such a complex would confirm the +3 oxidation state of ruthenium (a d⁵ ion) and provide information about the geometry and electronic structure of the metal center. scispace.com
X-ray Crystallographic Studies
A typical crystallographic analysis would determine:
Crystal System and Space Group: Defines the symmetry of the crystal lattice. For example, related amide structures have been found to crystallize in monoclinic or triclinic systems. researchgate.netresearchgate.net
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, revealing the planarity of the phenyl ring and the geometry around the imidamide group.
Intermolecular Interactions: Identifies and characterizes non-covalent interactions, such as hydrogen bonds (e.g., N-H···O or N-H···N) and π-π stacking interactions between phenyl rings, which dictate how the molecules pack in the crystal. mostwiedzy.pl
Example Crystallographic Data for a Related Amide Structure
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.1 |
| b (Å) | 8.2 |
| c (Å) | 21.3 |
| β (°) | 104.0 |
| Volume (ų) | 4250 |
| Z (Molecules/Unit Cell) | 8 |
| Data derived from a representative structure, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, for illustrative purposes. researchgate.net |
Single-Crystal X-ray Diffraction of this compound and its Complexes
The determination of a crystal structure for this compound or its metal complexes would first involve the successful growth of single crystals of sufficient quality. These crystals would then be analyzed using an X-ray diffractometer. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions are determined. wikipedia.org This analysis would yield fundamental crystallographic information, such as the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Currently, no such published data are available for this compound.
Analysis of Bond Lengths, Angles, and Conformations
A solved crystal structure is a prerequisite for the detailed analysis of a molecule's internal geometry. nist.gov If data were available for this compound, a table of selected bond lengths and angles would be generated. Key parameters would include the lengths of the C=N imine bond, the C-N single bonds, and the various C-C bonds within the phenyl and ethyl groups. libretexts.orgnist.gov Bond angles would define the geometry around specific atoms, such as the sp2-hybridized carbon of the imine group.
Furthermore, conformational analysis would describe the rotational arrangement of the molecule's constituent parts. libretexts.orgsrmist.edu.in For this compound, a key conformational parameter would be the torsion or dihedral angle between the phenyl ring and the plane of the ethanimidamide group. This would determine whether the molecule adopts a planar or a more twisted conformation in the solid state.
Investigations into Crystallographic Disorder Phenomena
In some crystal structures, molecules or parts of molecules may occupy more than one position or conformation; this phenomenon is known as crystallographic disorder. wikipedia.orgwikipedia.org Disorder can arise when different conformers have similar energies, allowing them to co-exist within the crystal lattice. wikipedia.org If crystallographic studies of this compound were to reveal disorder, it would likely involve the phenyl group or the ethyl fragment. The analysis would require modeling the different positions and refining their relative occupancies. Without an experimental structure, it is impossible to know if this compound exhibits such phenomena.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of N-Phenylethanimidamide. Methods like Density Functional Theory (DFT) have become standard tools for investigating the electronic environment and stability of molecules.
Density Functional Theory (DFT)
DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set (e.g., 6-31G(d)) to describe the atomic orbitals. xisdxjxsu.asia These calculations yield optimized molecular geometry, bond characteristics, and vibrational frequencies. xisdxjxsu.asia
The primary outputs of these calculations provide a wealth of information regarding the molecule's energetics. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests that the molecule is more chemically reactive. nih.gov
Further analysis of the electronic structure involves mapping the molecular electrostatic potential (MESP). The MESP illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a visual guide to the sites most likely to be involved in chemical reactions.
Below is an illustrative table of the types of electronic and energetic data that would be generated for this compound through DFT calculations.
| Parameter | Description | Significance for this compound |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the overall stability of the molecule. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's tendency to act as an electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's tendency to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| Mulliken Charges | Partial charges assigned to each atom in the molecule. | Provides insight into the distribution of electrons and potential reactive sites. xisdxjxsu.asia |
This table is illustrative of the data that would be produced in a computational study. Specific values for this compound are not available in published literature.
Prediction of Molecular Interactions and Reactivity Profiles
The HOMO and LUMO distributions are key to this prediction. For instance, the regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack, as this is where the most available electrons reside. Conversely, the localization of the LUMO indicates the areas most susceptible to electrophilic attack.
Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity, chemical hardness, and softness. Such parameters are vital for comparing the reactivity of this compound with other compounds and for understanding its behavior in different chemical environments.
The MESP is also a powerful tool for predicting intermolecular interactions. The negative potential regions on the MESP surface indicate likely sites for hydrogen bonding and other electrostatic interactions with electron-deficient species. Conversely, positive potential regions are prone to interactions with electron-rich species. This information is crucial for understanding how this compound might bind to a biological target or interact with solvents.
The following table outlines key reactivity descriptors that can be calculated to predict the molecular interactions and reactivity of this compound.
| Reactivity Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Indicates the resistance of the molecule to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A global measure of the molecule's electrophilic nature. |
This table is illustrative of the data that would be produced in a computational study. Specific values for this compound are not available in published literature.
Through these computational approaches, a comprehensive theoretical understanding of this compound's chemical nature can be developed, providing a solid foundation for further experimental investigation and application.
Coordination Chemistry and Metal Complexation
N-Phenylethanimidamide and its Derivatives as Ligands in Transition Metal Chemistry
This compound belongs to the class of amidine ligands, which are well-regarded for their ability to form stable complexes with a variety of metal ions. mdpi.com The presence of both imine and amine nitrogen atoms allows for flexible coordination behavior, making these compounds valuable in the design of new metal-based materials and catalysts.
The fundamental structure of this compound features two key nitrogen donor atoms: the sp²-hybridized imino nitrogen and the sp³-hybridized amino nitrogen. This arrangement allows the ligand to act as a potential bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center. uobaghdad.edu.iq The lone pair of electrons on each nitrogen atom can be donated to a metal ion, establishing a coordinate covalent bond.
Ligand design can be systematically approached by modifying the substituents on the phenyl and ethyl groups. Altering the electronic properties of the phenyl ring, for instance, by introducing electron-donating or electron-withdrawing groups, can modulate the basicity of the nitrogen atoms and, consequently, the stability of the resulting metal complexes. Steric hindrance introduced by bulky substituents can also influence the coordination geometry and the accessibility of the metal center. nih.gov
Derivatives of this compound can be designed to incorporate additional donor atoms, thereby increasing the ligand's denticity. For example, the Schiff base derivative, (1Z)-N′-(2-{( E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)-N-phenylethanimidamide (DAE), incorporates phenolic oxygen atoms and an additional imine nitrogen, transforming the ligand into a tridentate or even tetradentate system. nih.govresearchgate.netresearchgate.net In such derivatives, coordination can occur through a combination of nitrogen and oxygen donor atoms. hakon-art.com
Potential Donor Atoms in this compound and its Derivatives:
| Donor Atom | Type | Hybridization | Role in Coordination |
|---|---|---|---|
| Imino Nitrogen | Lewis Base | sp² | Primary coordination site, forms σ-bonds with metal ions. |
| Amino Nitrogen | Lewis Base | sp³ | Primary coordination site, participates in chelation. |
| Phenolic Oxygen (in derivatives) | Lewis Base | sp² | Can participate in coordination after deprotonation. nih.gov |
The synthesis of transition metal complexes involving this compound and its derivatives typically follows straightforward procedures. materialsciencejournal.org A common method involves the reaction of a metal salt (e.g., a chloride or nitrate (B79036) salt) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often stirred at room temperature or refluxed to facilitate the formation of the complex, which may then precipitate out of the solution. materialsciencejournal.orgnih.gov
For instance, the synthesis of a Ruthenium(III) complex with the DAE ligand, a derivative of this compound, involves treating [RuCl₃·3H₂O] with the Schiff base in a 1:1 molar ratio in an alcoholic solvent. nih.gov
Characterization of the resulting coordination complexes is achieved through a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequency of the C=N (imine) group to a lower or higher wavenumber upon complexation indicates the involvement of the imino nitrogen in bonding to the metal ion. nih.govnih.gov The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govnih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion and the nature of the ligand field. nih.gov The absorption bands observed can be assigned to π → π* and n → π* transitions within the ligand, as well as d-d transitions of the metal center. researchgate.net
Elemental Analysis (C, H, N): This analysis determines the empirical formula of the complex, which helps in confirming its stoichiometry. researchgate.netuobaghdad.edu.iq
Molar Conductance Measurements: These measurements are used to determine whether the complex is an electrolyte or non-electrolyte in a particular solvent, providing insight into whether anions are coordinated to the metal or exist as counter-ions. nih.gov
Magnetic Susceptibility Measurements: This technique helps in determining the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and the geometry of the complex. uobaghdad.edu.iq
This compound is capable of exhibiting different coordination modes, primarily acting as a bidentate ligand through its two nitrogen atoms (N,N'-bidentate). researchgate.netmanchester.ac.uk This chelation results in the formation of a thermodynamically stable five-membered ring with the metal ion. nih.govresearchgate.net The flexibility of the ethylenediamine (B42938) backbone allows the ligand to adapt to the preferred coordination geometry of various metal ions.
Derivatives can exhibit more complex coordination behaviors. The DAE ligand, for example, acts as a monobasic tridentate ligand in its Ru(III) complex, coordinating through an azomethine nitrogen, a phenolic oxygen atom, and likely one of the amidine nitrogens. nih.gov The coordination versatility of these ligands allows them to form complexes with different stoichiometries, such as 1:1 or 1:2 (metal:ligand) ratios. hakon-art.com
Common Coordination Modes:
| Coordination Mode | Description | Example Ligand |
|---|---|---|
| Monodentate | The ligand binds to the metal center through only one donor atom. libretexts.org | This compound (less common) |
| Bidentate Chelation | The ligand binds to the same metal center through two donor atoms. libretexts.orgpvpcollegepatoda.org | This compound |
| Tridentate Chelation | The ligand binds to the same metal center through three donor atoms. nih.govcore.ac.uk | DAE (Derivative) |
Geometrical and Structural Aspects of this compound Metal Complexes
The geometry of metal complexes formed with this compound is dictated by the coordination number and the electronic configuration of the central metal ion. libretexts.org For transition metals, common geometries include octahedral, square planar, and tetrahedral.
In the case of the Ru(III) complex with the tridentate DAE ligand, [Ru(DAE)Cl₂(H₂O)], an octahedral geometry is proposed. nih.gov In this structure, the ligand occupies three coordination sites, with two chloride ions and one water molecule completing the coordination sphere of the ruthenium center.
Summary of Structural Data for a Representative Ru(III)-DAE Complex nih.gov
| Parameter | Description |
|---|---|
| Complex Formula | [Ru(DAE)Cl₂(H₂O)] |
| Metal Ion | Ru(III) |
| Coordination Number | 6 |
| Proposed Geometry | Octahedral |
| Ligand Denticity | Tridentate (N₂O donor set) |
| Other Ligands | Two Chloride ions, one Water molecule |
Spectrochemical Series and Ligand Field Effects in Coordination Compounds
The interaction between the ligands and the d-orbitals of the central metal ion is described by Ligand Field Theory. This interaction leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting is denoted by Δ (the ligand field splitting parameter) and is influenced by the nature of the ligand, the metal ion, and its oxidation state. wikipedia.org
The spectrochemical series is an empirically derived list of ligands ordered according to their ability to cause d-orbital splitting. libretexts.org Ligands that cause a large splitting are termed "strong-field" ligands, while those that cause a small splitting are "weak-field" ligands. wikipedia.orglibretexts.org
I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < N₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO (Weak Field) <------------------------------------------------> (Strong Field)
This compound, as a nitrogen-donor ligand, is expected to be a moderately strong-field ligand, positioned similarly to ammonia (B1221849) (NH₃) or ethylenediamine (en) in the spectrochemical series. wikipedia.orglibretexts.org This is because N-donor ligands are generally better σ-donors than halide or oxygen-donor ligands. libretexts.org Some N-donor ligands can also act as π-acceptors, which would increase their ligand field strength. libretexts.org
The magnitude of Δ can be determined from the electronic absorption spectrum of the complex. ionicviper.org For an octahedral complex, the energy of the d-d electronic transitions corresponds to Δo (where 'o' stands for octahedral). libretexts.org Ligand field parameters, such as the Racah parameter (B), can also be calculated from the spectra to understand the degree of covalency in the metal-ligand bond. researchgate.net A reduction in the value of B in the complex compared to the free ion (the nephelauxetic effect) indicates an increase in the covalent character of the bond. researchgate.net
Supramolecular Chemistry and Non Covalent Interactions
Self-Assembly Processes Directed by Amidine Scaffolds
Self-assembly is a process where components spontaneously organize into ordered structures, driven by specific, non-covalent interactions. wikipedia.orgacs.org The amidine scaffold present in N-Phenylethanimidamide is a potent director of such processes. Amidine groups, like those in sulfamethazine, can participate in self-assembly, sometimes exhibiting different tautomeric forms (amidine vs. imidine) within the same crystal structure. researchgate.netnih.gov This highlights the versatility of the amidine moiety in forming complex, multicomponent assemblies. researchgate.netnih.gov
The driving forces behind these assembly processes are a combination of intermolecular interactions. nih.gov In related systems, such as peptide-based scaffolds, electrostatic interactions, hydrophobic aggregation, and strong hydrogen bonds work synergistically to trigger hierarchical self-assembly. nih.gov Similarly, amide-appended porphyrins have been used as scaffolds for the thermodynamic self-assembly of complex structures like bohrium.comrotaxanes, showcasing the power of amide groups in directing the formation of mechanically interlocked molecules. researchgate.net The principles observed in these related amide and amidine systems, where non-covalent forces guide the organization of molecules, are directly applicable to the potential self-assembly behavior of this compound.
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in the structure of matter, from water to complex biomolecules. wikipedia.org It occurs when a hydrogen atom covalently bonded to an electronegative atom (the donor) interacts with another electronegative atom (the acceptor). wikipedia.org In this compound, the N-H groups of the amidine moiety are excellent hydrogen bond donors, while the nitrogen atoms can act as acceptors.
In the crystalline state, amidine-containing molecules are known to form predictable and robust hydrogen-bonded patterns. A classic example is the formation of the R₂²(8) supramolecular synthon, a dimer motif, between the amidine group and a carboxylic acid. researchgate.netnih.gov This specific interaction is a reliable tool in crystal engineering. researchgate.netnih.gov Similarly, amide groups readily form amide-amide homosynthons through N-H···O=C hydrogen bonds, which are effective in organizing molecules into one-dimensional chains. nih.govresearchgate.net
Even in solution, these interactions persist. Concentration-dependent ¹H NMR experiments on related N-phenylamides have confirmed the presence of intermolecular hydrogen bonds, indicating that the supramolecular structures observed in crystals can have origins in the solution phase. nih.gov The strength of these interactions, such as the N-H···π hydrogen bond, can be significant, with binding energies comparable to the conventional water dimer. nih.gov
| Hydrogen Bond Type | Donor/Acceptor Groups | Significance in Amidine/Amide Systems |
| Amidine-Carboxylic Acid | Amidine N-H / Carboxylic Acid C=O & O-H | Forms reliable R₂²(8) heterodimer synthons, crucial for cocrystal engineering. researchgate.netnih.gov |
| Amide-Amide | Amide N-H / Amide C=O | Creates robust homosynthons, leading to the formation of 1D chains and tapes. nih.govresearchgate.net |
| N-H···π | Amide/Amidine N-H / Aromatic Ring π-system | A strong, nonconventional hydrogen bond that contributes to the stability of molecular conformations. nih.gov |
Pi-Stacking and Other Aromatic Interactions in Related Systems
The phenyl group in this compound introduces the possibility of aromatic interactions, primarily π-π stacking, which significantly influences molecular packing. cymitquimica.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings and are crucial in stabilizing the structures of biomolecules and synthetic complexes. mdpi.comlibretexts.org
| Aromatic Interaction Type | Interacting Moieties | Observed Effects in Related Systems |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Face-to-face stacking that stabilizes crystal packing and molecular complexes. mdpi.comlibretexts.org |
| Amide-Arene Stacking | Amide π-system ↔ Arene π-system | Contributes significantly to binding affinities and structural stability in protein-ligand systems. researchgate.netrsc.org |
| Cation-π Interaction | Cationic group ↔ Arene π-system | Important electrostatic interaction in drug-receptor binding. researchgate.net |
| S-H···π Interaction | S-H group ↔ Arene π-system | Observed in cocrystals of sulfur-containing compounds with amidines, contributing to self-assembly. nih.gov |
Crystallization Mechanisms and Supramolecular Synthons Derived from Amidine Structures
The process of crystallization and the resulting molecular packing can be understood and even designed through the concept of supramolecular synthons. These are robust and predictable structural units formed by intermolecular interactions that can be considered the building blocks of a crystal. scielo.org.mx
For amidine- and amide-containing molecules, specific synthons are well-established. As previously mentioned, the R₂²(8) amidine-carboxylic acid heterosynthon is a highly reliable motif in the formation of cocrystals. researchgate.netnih.gov Similarly, the acid-amide dimer is a common and identifiable heterosynthon. nih.gov The reliability of these synthons allows for a crystal engineering approach, where the properties of the resulting crystal can be anticipated based on the molecular features of the components. nih.gov
Studies on the crystallization of N-phenylamides suggest that the process begins with the formation of key supramolecular clusters in solution, which then aggregate to form the final crystal lattice. nih.gov The identification of these synthons, both experimentally through spectroscopic methods and theoretically, is key to understanding the entire crystallization pathway. nih.govnih.gov The pyrimidin-2-amine unit of sulfamethazine, for instance, provides a versatile platform for creating cocrystals with unique features, including the simultaneous presence of different tautomeric or protonation states within the same crystal, leading to complex multicomponent assemblies. researchgate.netnih.gov This highlights the rich potential of the amidine group in this compound as a source of diverse and controllable supramolecular synthons for the design of new materials.
Advanced Applications in Chemical Sciences
Catalysis and Organocatalysis in Organic Synthesis
The field of catalysis has benefited significantly from the development of specialized ligands that can tune the reactivity and selectivity of metal centers. Derivatives of N-Phenylethanimidamide have emerged as effective ligands in both homogeneous and heterogeneous catalytic systems.
This compound-Derived Ligands in Homogeneous and Heterogeneous Catalysis
This compound and its derivatives, broadly classified as N-aryl amidinates, serve as robust N,N'-chelating ligands for a variety of metals. These ligands are adept at stabilizing metal nanoparticles and complexes used in catalysis. rsc.orgbeilstein-journals.org In homogeneous catalysis, where the catalyst is in the same phase as the reactants, these ligands form soluble metal complexes. uclouvain.bersc.org For instance, magnesium complexes with amidinate ligands have been synthesized and tested as catalysts for reactions like the polymerization of lactide and the dimerization of aldehydes. researchgate.net
The versatility of these ligands extends to heterogeneous catalysis, where the catalyst is in a different phase from the reactants. uclouvain.bersc.org Ligand-stabilized platinum nanoparticles, for example, have demonstrated effectiveness in hydrogenation reactions. rsc.org The electronic properties of the N-aryl group on the amidinate ligand can influence the catalytic activity; ligands with electron-donating groups can enhance the speed of certain hydrogenation reactions by making the metal center more electron-rich. rsc.org This tunability allows for the rational design of catalysts for specific applications. Furthermore, the strong bond between N-heterocyclic carbene (NHC) ligands, which share structural similarities with amidinates, and metal surfaces highlights their potential in creating stable and effective heterogeneous catalysts. nih.gov
Investigation of Catalytic Reaction Mechanisms
Understanding the mechanism of a catalytic reaction is crucial for its optimization and improvement. For catalysts derived from this compound, the catalytic cycle generally involves several key steps. In a typical heterogeneous catalysis scenario, reactants adsorb onto the surface of the catalyst, undergo a chemical transformation on the surface, and then the products desorb. nih.gov
In homogeneous systems, the mechanism can be more intricate. For example, in the zinc-amidinate-catalyzed cyclization of carbodiimides and alkynes, computational studies suggest a pathway involving several intermediates. rsc.org The process is believed to start with the formation of a zinc amidinato intermediate, followed by a nucleophilic attack that is facilitated by the sterically demanding nature of the amidinato ligand. rsc.org Similarly, in aluminum-mediated hydroboration reactions, aluminum amidinate complexes are proposed to act as pre-catalysts, forming an active aluminum hydride species that then participates in the catalytic cycle. ucl.ac.ukacs.org The precise pathway can vary, sometimes involving the formation of an Al-borane adduct or proceeding through an aluminum acetylide intermediate, demonstrating the complex role of the amidinate ligand in guiding the reaction. acs.org
Stereoselective and Regioselective Transformations Catalyzed by Derived Systems
A significant challenge in organic synthesis is controlling the three-dimensional arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity). Chiral catalysts derived from this compound can induce high levels of stereoselectivity. When a chiral amidinate ligand coordinates to a metal center, it creates a chiral environment that can favor the formation of one enantiomer over another. researchgate.netdntb.gov.ua
This principle is well-established with related ligand systems. For example, chiral organolanthanide complexes have been used for the stereoselective hydroamination/cyclization of amino olefins. acs.org Magnesium-BOX catalysis is another prominent example where the chiral ligand directs the stereochemical outcome of reactions like the Diels-Alder reaction. researchgate.net While specific examples focusing solely on this compound are not extensively documented, the proven success of structurally similar chiral amidinate rsc.org and other N-chelating ligands in a wide range of metal-catalyzed stereoselective transformations—from hydroboration to C-H amination—underscores the potential of chiral this compound-derived systems. acs.orgresearchgate.net The ability to control regioselectivity is also critical; for instance, in electrophilic aromatic substitution, diverting a key intermediate can lead to otherwise inaccessible substitution patterns, a strategy that could be influenced by tailored ligands. nih.gov
Role as Key Intermediates and Reagents in Complex Organic Synthesis
Beyond their use in catalysis, amidines, including this compound, are valuable as key intermediates in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. ijpcbs.com
One of the most notable applications is in the synthesis of benzimidazoles, a class of compounds with significant pharmaceutical and biological activity. nih.govcdnsciencepub.com The general strategy involves the oxidative cyclization of N-aryl amidines. cdnsciencepub.comresearchgate.net In this process, an this compound derivative can be treated with an oxidizing agent, such as lead tetraacetate, to induce an intramolecular cyclization, forming the benzimidazole (B57391) ring system in high yields. cdnsciencepub.com This method provides a more direct route compared to traditional condensation reactions. cdnsciencepub.com More sustainable and modern methods have also been developed, including electrochemical approaches that achieve this dehydrogenative cyclization without the need for chemical oxidants. researchgate.net The N-aryl amidine starting materials are themselves readily available, often synthesized from the reaction of an amine with a nitrile or its derivative. cdnsciencepub.com This positions this compound and related structures as crucial building blocks for accessing a diverse library of substituted benzimidazoles. organic-chemistry.org
Applications in Materials Chemistry
The structural motifs of this compound can be integrated into larger molecular architectures to create functional materials with tailored properties for a variety of advanced applications. nih.govmdpi.com
Design and Synthesis of Functional Materials Incorporating this compound Units
The development of functional polymers often relies on the polymerization of monomers containing specific functional groups. sci-hub.se Amidine-containing monomers, which are structurally related to this compound, have been designed and synthesized to create "smart" polymers that respond to external stimuli. mcmaster.catandfonline.com For example, a vinylbenzyl amidine monomer has been synthesized that can switch its solubility from hydrophobic to hydrophilic upon the introduction of CO2. tandfonline.com This reversible property is due to the protonation of the amidine group to form a charged amidinium species. tandfonline.com
Polymers functionalized with amidine groups have shown exceptional capacity for CO2 capture. acs.org These materials can be synthesized by first creating a polymer backbone, such as a styrene (B11656) copolymer, and then introducing the amidine motif through post-polymerization modification techniques like "click" chemistry. acs.orgmdpi.com This approach allows for precise control over the amount of the active amidine unit in the final material. The resulting polymers can reversibly bind CO2, making them promising candidates for applications in carbon capture and storage. The design of such materials leverages the inherent chemical reactivity of the amidine group, demonstrating how a fundamental molecular unit like this compound can be incorporated to impart advanced functionality to macroscopic materials.
Mentioned Compounds
| Compound Name |
| This compound |
| Benzimidazole |
| Lead tetraacetate |
| N-aryl amidine |
| Platinum |
| Magnesium |
| Aluminum |
| Zinc |
| Vinylbenzyl amidine |
| Styrene |
Applications Overview
| Application Area | Specific Use | Key Findings | Relevant Section(s) |
| Catalysis | Ligand in Homogeneous & Heterogeneous Systems | Amidinate ligands stabilize metal catalysts and their electronic properties can be tuned to control catalytic activity. rsc.orgresearchgate.net | 7.1.1 |
| Catalysis | Elucidation of Reaction Mechanisms | Amidinates act as key ligands in catalytic cycles, influencing intermediate formation and reaction pathways in metal-catalyzed reactions. rsc.orgacs.org | 7.1.2 |
| Catalysis | Stereoselective & Regioselective Synthesis | Chiral amidinate-derived ligands can create specific 3D environments around a metal center to control the stereochemical outcome of a reaction. researchgate.netacs.org | 7.1.3 |
| Organic Synthesis | Key Synthetic Intermediate | N-aryl amidines are crucial precursors for the oxidative cyclization to form benzimidazoles, an important heterocyclic scaffold. cdnsciencepub.comresearchgate.net | 7.2 |
| Materials Chemistry | Functional Polymer Monomers | Amidine-containing monomers can be polymerized to create "smart" materials that respond to stimuli like CO2. mcmaster.catandfonline.com | 7.3.1 |
| Materials Chemistry | CO2 Capture Materials | Polymers functionalized with amidine groups exhibit high, reversible CO2 uptake capacity. acs.org | 7.3.1 |
Exploration of Optical and Electronic Properties of Derived Materials from this compound Remains a Nascent Field
Detailed research into the optical and electronic properties of materials derived directly from this compound is currently limited in publicly available scientific literature. While the broader classes of compounds containing similar functional groups, such as amidines and other N-phenyl derivatives, have been investigated for their potential in materials science, specific studies focusing on polymers, oligomers, or other advanced materials where this compound serves as the primary building block are not readily found.
The inherent chemical structure of this compound, featuring a phenyl ring, an ethanimidamide group, and sites for potential polymerization or modification, suggests that its derivatives could theoretically exhibit interesting optical and electronic behaviors. The phenyl group provides a degree of aromaticity and can participate in π-stacking interactions, which are crucial for charge transport in organic electronic materials. The amidine functional group can influence the electronic nature of the molecule through resonance and its ability to participate in hydrogen bonding, which can affect molecular packing and, consequently, bulk material properties.
Similarly, research on conjugated polymers and oligomers, which are the cornerstone of organic electronics, has explored a vast array of monomeric units. These studies have established clear structure-property relationships that govern light absorption, emission, and charge carrier mobility. For a material to be optically and electronically active in a useful way, it typically requires an extended π-conjugated system. While this compound contains a phenyl ring, creating a highly conjugated polymer or oligomer from it would necessitate specific synthetic strategies to link the units in a way that promotes extensive electron delocalization.
The absence of dedicated research articles or extensive datasets on the optical and electronic properties of this compound-derived materials indicates that this specific area may be largely unexplored or in its very early stages of investigation. Future research could potentially focus on the synthesis of this compound-based polymers or oligomers and the subsequent characterization of their photophysical and charge transport properties. Such studies would be essential to determine their viability for applications in fields like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Until such research is conducted and published, a detailed discussion with specific data tables on the optical and electronic properties of materials derived from this compound cannot be provided. The scientific community awaits foundational studies to unlock the potential of this particular chemical compound in the realm of advanced materials.
Q & A
Q. How can reproducibility challenges be mitigated in multi-step syntheses of this compound-based complexes?
- Methodological Answer : Document detailed protocols with exact stoichiometry, temperature (±0.5°C), and solvent batch numbers. Share raw data (e.g., NMR FID files) in supplemental materials. Collaborate with independent labs for cross-validation .
Data Presentation and Ethical Considerations
- Tables : Include purity data (HPLC), spectroscopic peaks, and kinetic parameters.
- Ethics : Obtain institutional review board (IRB) approval for studies involving biological assays. Disclose conflicts of interest and adhere to ACS Ethical Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
